molecular formula C21H16ClN3O B2541304 2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide CAS No. 313275-88-6

2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide

Cat. No.: B2541304
CAS No.: 313275-88-6
M. Wt: 361.83
InChI Key: DNUJISFXVBNYHX-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a benzodiazole ring system, which is further substituted with a chlorine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Scientific Research Applications

2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure imparts desirable characteristics to these materials.

Safety and Hazards

The safety and hazards of benzamide derivatives can also vary. For example, 2-Chlorobenzamide has hazard statements H302-H330-H335-H315-H319 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Substitution Reactions: The introduction of the chlorine atom and the methyl group can be achieved through electrophilic substitution reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be achieved using methyl iodide or dimethyl sulfate.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the benzodiazole derivative and a suitable benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)acetamide: Similar structure with an acetamide group instead of a benzamide group.

    2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)propionamide: Similar structure with a propionamide group instead of a benzamide group.

    2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)butyramide: Similar structure with a butyramide group instead of a benzamide group.

Uniqueness

The uniqueness of 2-chloro-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)benzamide lies in its specific substitution pattern and the presence of the benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O/c1-14-23-19-13-15(24-21(26)17-9-5-6-10-18(17)22)11-12-20(19)25(14)16-7-3-2-4-8-16/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUJISFXVBNYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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